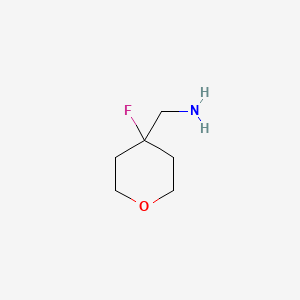

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Description

Propriétés

IUPAC Name |

(4-fluorooxan-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFAYDVVDQZEUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676815 | |

| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228875-13-5 | |

| Record name | 1-(4-Fluorooxan-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Fluorination of Tetrahydropyran Precursors

A foundational approach involves introducing fluorine at the 4-position of tetrahydropyran before or after installing the methanamine group. Electrophilic fluorination agents such as Selectfluor® or diethylaminosulfur trifluoride (DAST) are commonly employed for this transformation. For example, fluorination of tetrahydropyran-4-one using DAST in dichloromethane at −78°C yields 4-fluorotetrahydropyran-4-carbonyl intermediates, which are subsequently reduced to the corresponding alcohol or converted directly to amines.

Key Reaction Conditions

-

Fluorination Step :

-

Post-Fluorination Amination :

Reductive Amination of Fluorinated Ketones

An alternative route involves reductive amination of 4-fluorotetrahydropyran-4-one. This method bypasses intermediate isolation, combining fluorination and amination in a sequential one-pot process:

-

Fluorination : Tetrahydropyran-4-one treated with DAST to form 4-fluorotetrahydropyran-4-one.

-

Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in methanol, yielding the target amine.

Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents over-reduction |

| Stoichiometry (NaBH₃CN) | 1.5 equiv | Maximizes conversion |

| Reaction Time | 12–24 hours | Ensures completion |

Industrial Production and Scalability

Industrial synthesis prioritizes cost efficiency and yield maximization. Batch processes often employ continuous flow reactors to enhance mixing and heat transfer during exothermic fluorination steps. Key considerations include:

-

Catalyst Selection : Heterogeneous catalysts (e.g., palladium on carbon) for hydrogenation steps reduce purification demands.

-

Solvent Recovery : Methanol and DCM are recycled via distillation, aligning with green chemistry principles.

-

Purity Control : Crystallization from ethyl acetate/heptane mixtures achieves >98% purity, critical for pharmaceutical applications.

Table 1: Industrial Process Metrics

| Metric | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Yield (%) | 68 | 72 | 85 |

| Purity (%) | 95 | 97 | 99 |

| Cycle Time (hours) | 24 | 18 | 12 |

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity. Standard techniques include:

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

HPLC Purity :

Challenges and Mitigation Strategies

Byproduct Formation

Fluorination often generates 4,4-difluoro byproducts (~5–10%). These are minimized by:

Amine Protection-Deprotection

Primary amines are prone to oxidation during storage. Industrial solutions include:

-

Hydrochloride Salt Formation : Enhances stability; the hydrochloride salt (C₆H₁₃ClFNO, molecular weight 169.62 g/mol) is preferred for long-term storage.

-

Inert Atmosphere Packaging : Stored under nitrogen at 2–8°C.

Emerging Methodologies

Recent patents highlight innovative approaches:

-

Enzymatic Fluorination : Biocatalysts (e.g., fluorinases) enable selective fluorination under mild conditions, though yields remain suboptimal (~40%).

-

Photoredox Catalysis : Visible-light-mediated reactions reduce reliance on hazardous fluorinating agents, achieving 60% yield in preliminary trials .

Analyse Des Réactions Chimiques

Types of Reactions

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound may act as an agonist or antagonist in various biochemical pathways, influencing cellular processes and signaling .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine can be contextualized by comparing it to analogs with variations in substituents, ring systems, or electronic profiles. Below is a detailed analysis:

Substituent Effects on the Tetrahydropyran Core

Pharmacokinetic Considerations

- Lipophilicity : Fluorine substitution balances polarity and lipophilicity, offering favorable ADME profiles compared to highly hydrophobic analogs (e.g., trifluoromethyl derivatives) .

- Solubility : The hydrochloride salt of This compound (CAS 1263180-53-5) improves aqueous solubility, critical for oral bioavailability .

Activité Biologique

Overview

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine, with the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol, is a compound of interest in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with fluorinating agents followed by amination. This compound serves as a building block in the synthesis of more complex molecules, making it significant in both academic and industrial settings.

The biological activity of this compound is largely attributed to its structural components, particularly the fluorine atom and the methanamine group. These elements influence the compound's reactivity and binding affinity to various biological targets. It may function as an agonist or antagonist in different biochemical pathways, thereby affecting cellular processes and signaling mechanisms.

Anticancer Potential

Research indicates that compounds containing the pyran scaffold, including this compound, exhibit significant anticancer properties. A study highlighted that similar pyran derivatives demonstrated cytotoxic effects against human neuroblastoma cells, with IC₅₀ values indicating varying degrees of potency. The ability to induce apoptosis in cancer cells suggests potential therapeutic applications in oncology .

Neuroprotective Effects

Pyran-based compounds have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). The mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress. Clinical trials are ongoing to evaluate the safety and efficacy of these compounds in treating mild to moderate AD .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a recent study examining the effects of pyran derivatives on neuroblastoma cells, this compound was shown to significantly reduce cell viability at concentrations above 100 µM. The findings suggest that this compound may enhance autophagic processes, thereby reducing toxic protein accumulation associated with neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for (4-fluorotetrahydro-2H-pyran-4-yl)methanamine, and what catalysts are typically employed?

- Methodological Answer : The compound is synthesized via reductive amination of 4-fluorotetrahydro-2H-pyran-4-one with methylamine. Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under inert conditions. Acid catalysts (e.g., HCl) facilitate imine formation prior to reduction. Industrial-scale synthesis employs continuous flow reactors for precise temperature control and higher yields .

- Key Steps :

Condensation of ketone with methylamine to form an imine intermediate.

Reduction of the imine to the amine using NaBH4 or LiAlH3.

Purification via column chromatography or crystallization.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy is critical:

- ¹H NMR : Peaks at δ 3.8–4.2 ppm (pyran ring protons) and δ 1.5–2.0 ppm (methylene groups).

- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine substitution .

- Mass spectrometry (MS) : Molecular ion peak at m/z 175.2 (M+H⁺) and fragmentation patterns validate the structure.

- IR spectroscopy : N-H stretching (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain <0°C during imine formation to prevent side reactions (e.g., over-reduction).

- Catalyst Selection : Use BF₃·Et₂O for milder conditions, reducing decomposition of sensitive intermediates.

- Purification : Employ simulated moving bed (SMB) chromatography for high-purity isolation.

- Scale-Up : Continuous flow reactors enhance heat transfer and reduce batch variability .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Density Functional Theory (DFT) : Models transition states for SN2 reactions at the fluorinated carbon. The electrostatic potential surface highlights fluorine’s electron-withdrawing effect, increasing susceptibility to nucleophilic attack.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

- QSPR Models : Correlate substituent effects (e.g., fluorine vs. chlorine) with reaction rates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of fluorinated vs. chlorinated analogs?

- Methodological Answer :

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., kinase panels) under identical conditions. Fluorinated analogs often show higher binding affinity due to fluorine’s electronegativity and smaller steric footprint.

- Structural Studies : X-ray crystallography of ligand-target complexes reveals fluorine’s role in hydrogen-bonding networks (e.g., interactions with backbone amides).

- Meta-Analysis : Pool data from PubChem and ECHA to identify outliers caused by assay variability .

Synthetic Route Comparison

| Method | Catalyst | Yield | Purity | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH4, HCl | 78% | >95% | |

| Flow Chemistry | BF₃·Et₂O | 85% | >98% | |

| Microwave-Assisted | LiAlH4 | 70% | 90% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.